molecular formula C12H17N5O B2549295 3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea CAS No. 1788843-86-6

3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea

Cat. No.: B2549295
CAS No.: 1788843-86-6
M. Wt: 247.302
InChI Key: MMZAUAIYGQYZPC-UHFFFAOYSA-N
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Description

3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea (CAS 1788843-86-6) is a synthetic organic compound featuring a pyrazolo[1,5-a]pyrimidine core scaffold linked to a urea functional group . This specific molecular architecture, particularly the incorporation of the urea moiety, is a recognized pharmacophore in medicinal chemistry, known to confer significant biological activity by serving as a favorable hydrogen bond donor and acceptor, thereby enhancing interactions with various protein targets . The compound exhibits notable potency and stability, making it a valuable chemical tool in preclinical drug discovery research . Its primary research application is as a potential inhibitor of key kinases implicated in oncogenesis. Studies have indicated that this compound demonstrates potent activity against multiple kinase targets, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), with IC50 values reported in the nanomolar range . These kinases play pivotal roles in cell signaling pathways that regulate proliferation, differentiation, and survival, and their aberrant activity is associated with various cancers. In vitro research has shown that treatment with this compound can lead to a dose-dependent inhibition of kinase-mediated phosphorylation events, resulting in downstream effects such as reduced cancer cell proliferation and the induction of apoptosis . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

1-tert-butyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-8-5-10-13-6-9(7-17(10)16-8)14-11(18)15-12(2,3)4/h5-7H,1-4H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZAUAIYGQYZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea typically involves the reaction of 3-tert-butylpyrazolo[5,1-c][1,2,4]triazines with various reagents. One common method includes the oxidative nitration of cyclic hydrazines followed by dehydration in an acidic medium . Another approach involves the reduction of 1-R-4-oxo-1,4-dihydro derivatives using sodium tetrahydridoborate in ethanol at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Atmospheric oxygen, N-bromosuccinimide

    Reduction: Sodium tetrahydridoborate, ethanol

    Substitution: Lithium diphenylphosphide, methyl(phenyl)phosphide, THF

Major Products Formed

    Phosphine oxides: Formed during oxidation reactions

    Hydroxy derivatives: Formed during reduction reactions

    Nucleophilic addition products: Formed during substitution reactions

Scientific Research Applications

3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Synthesis Method Biological Activity
3-tert-Butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea Pyrazolo[1,5-a]pyrimidine 2-methyl, 3-tert-butyl, 6-urea Urea ~234 (estimated) Likely urea coupling Hypothesized enzyme modulation
Anagliptin hydrochloride () Pyrazolo[1,5-a]pyrimidine 6-carboxamide, pyrrolidine cyanide Carboxamide, cyanopyrrolidine ~500 (estimated) Multi-step synthesis Potent DPP-4 inhibitor
Compound 173 () Pyrazolo[1,5-a]pyrimidine 3-ethyl, 5-boronate phenyl, 7-carbamate Carbamate, boronate ester 555.31 Suzuki precursor synthesis Biologically active (unspecified)
Bis-pyrazolopyrimidines () Pyrazolo[1,5-a]pyrimidine dimer Methyl groups, methane/ethane linker None (hydrocarbon linker) ~400–450 (estimated) Multicomponent reaction in water Not reported

Key Observations:

  • Functional Groups: The urea group in the target compound distinguishes it from Anagliptin’s carboxamide and compound 173’s carbamate. Urea’s hydrogen-bonding capacity may enhance target affinity but could reduce metabolic stability compared to carbamates .
  • However, Anagliptin’s cyanopyrrolidine substituent is critical for DPP-4 inhibition .
  • Synthetic Methods: The target compound’s synthesis likely differs from ’s green, water-based multicomponent approach, which produces dimers. Compound 173’s boronate group suggests utility in Suzuki-Miyaura cross-coupling reactions .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight and Lipinski Compliance: The target compound’s estimated molecular weight (~234) and moderate lipophilicity (due to tert-butyl) align with Lipinski’s criteria for oral bioavailability, unlike compound 173 (MW 555.31), which exceeds the typical 500 Da threshold .
  • Stability: The urea group may confer susceptibility to hydrolysis compared to carbamates or carboxamides, necessitating formulation adjustments for drug development.

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